molecular formula C16H12BrN3S B2639276 3-((4-Bromobenzyl)thio)-6-(pyridin-4-yl)pyridazine CAS No. 872987-73-0

3-((4-Bromobenzyl)thio)-6-(pyridin-4-yl)pyridazine

Cat. No.: B2639276
CAS No.: 872987-73-0
M. Wt: 358.26
InChI Key: WMEBHZMJZXOSTE-UHFFFAOYSA-N
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Description

3-((4-Bromobenzyl)thio)-6-(pyridin-4-yl)pyridazine is an organic compound that features a pyridazine ring substituted with a 4-bromobenzylthio group and a pyridin-4-yl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with pyridazine rings are often used as ligands in catalysis.

    Material Science:

Biology and Medicine

    Drug Development: Potential use as a scaffold for designing new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry

    Agriculture: Potential use in the development of agrochemicals.

    Polymers: Incorporation into polymer structures for enhanced properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromobenzyl)thio)-6-(pyridin-4-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the 4-Bromobenzylthio Group: This step involves the nucleophilic substitution of a bromobenzyl halide with a thiol group.

    Attachment of the Pyridin-4-yl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a pyridine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyridazine ring or the bromine atom, potentially leading to debromination.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Debrominated products or reduced pyridazine derivatives.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 3-((4-Bromobenzyl)thio)-6-(pyridin-4-yl)pyridazine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The pyridazine ring can engage in π-π stacking interactions, while the bromobenzylthio group can form hydrogen bonds or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine
  • 3-((4-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine
  • 3-((4-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine

Uniqueness

3-((4-Bromobenzyl)thio)-6-(pyridin-4-yl)pyridazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which can enhance binding affinity to biological targets.

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3S/c17-14-3-1-12(2-4-14)11-21-16-6-5-15(19-20-16)13-7-9-18-10-8-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEBHZMJZXOSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(C=C2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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